molecular formula C20H21NO5 B2739083 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide CAS No. 1795299-68-1

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2739083
CAS No.: 1795299-68-1
M. Wt: 355.39
InChI Key: JRTKEFPIXRMMPL-UHFFFAOYSA-N
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Description

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that falls under the category of benzofuran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H23N1O5
  • Molecular Weight : 357.40 g/mol

This compound features a benzofuran core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against cancer cell lines. For instance, compounds with methoxy groups at the C–6 position showed higher potency compared to those with substitutions at the C–7 position .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)
10hMCF-70.46
10gA5490.39
10cHepG20.25

The above table illustrates that the introduction of methoxy groups can significantly lower the IC50 values, indicating increased efficacy against cancer cell lines.

Antibacterial and Antifungal Activity

In addition to anticancer properties, benzofuran derivatives have demonstrated antibacterial and antifungal activities. A comprehensive study evaluated various monomeric alkaloids, including those related to benzofurans, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values were found to vary significantly based on structural modifications.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound possesses moderate to good antimicrobial activity, making it a potential candidate for further development in therapeutic applications .

Case Studies

Several case studies have been conducted to explore the biological activities of benzofuran derivatives:

  • Study on Anticancer Activity : A research article published in Pharmaceutical Research evaluated a series of benzofuran derivatives for their anticancer properties using MCF-7 and A549 cell lines. The study concluded that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial effects of various benzofuran derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential use in treating bacterial infections .

Properties

IUPAC Name

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-9-5-4-8-14(15)18(25-3)12-21-20(22)17-11-13-7-6-10-16(24-2)19(13)26-17/h4-11,18H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKEFPIXRMMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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